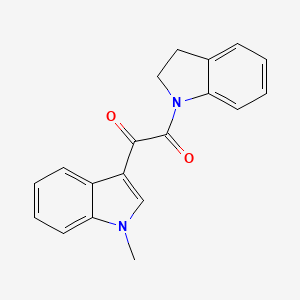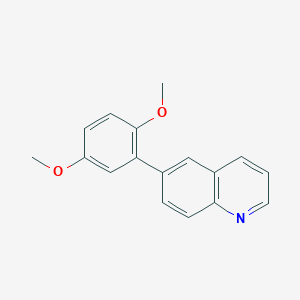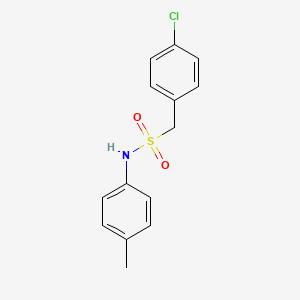amine dihydrochloride](/img/structure/B4426399.png)
[(5-phenyl-2-furyl)methyl](4-piperidinylmethyl)amine dihydrochloride
Overview
Description
[(5-phenyl-2-furyl)methyl](4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has been extensively used in scientific research. It is commonly known as PFM-4 or Furamidine. The compound has been studied for its potential applications in various fields, including pharmacology, biochemistry, and molecular biology.
Scientific Research Applications
PFM-4 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. PFM-4 has also been studied for its potential anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
PFM-4 exerts its antiparasitic and anticancer activity by binding to the DNA of the target cells. It forms a complex with the DNA, which leads to DNA damage and ultimately, cell death. PFM-4 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
PFM-4 has been found to exhibit low toxicity and high selectivity towards cancer cells and parasites. It has been shown to have minimal effects on normal cells and tissues. PFM-4 has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
PFM-4 has several advantages for use in lab experiments. It is readily available and easy to synthesize. It exhibits good selectivity towards cancer cells and parasites, making it an ideal candidate for drug development. However, PFM-4 also has some limitations. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of PFM-4. One potential direction is the development of PFM-4 derivatives with improved pharmacokinetic properties and increased selectivity towards cancer cells and parasites. Another direction is the study of PFM-4 in combination with other drugs to enhance its antiparasitic and anticancer activity. Additionally, further studies are needed to elucidate the mechanism of action of PFM-4 and its potential applications in other fields, such as neurobiology and immunology.
Conclusion:
[(5-phenyl-2-furyl)methyl](4-piperidinylmethyl)amine dihydrochloride, also known as PFM-4 or Furamidine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It exhibits antiparasitic and anticancer activity by binding to the DNA of the target cells and inducing cell death. PFM-4 has several advantages for use in lab experiments, including good selectivity towards cancer cells and parasites, but also has some limitations, such as its relatively high cost. There are several future directions for the study of PFM-4, including the development of PFM-4 derivatives with improved pharmacokinetic properties and increased selectivity towards cancer cells and parasites.
properties
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.2ClH/c1-2-4-15(5-3-1)17-7-6-16(20-17)13-19-12-14-8-10-18-11-9-14;;/h1-7,14,18-19H,8-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGOBWSSOLHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4426324.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426356.png)


![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426369.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4426388.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4426398.png)
![4-[2-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4426404.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)
![1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4426416.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426426.png)